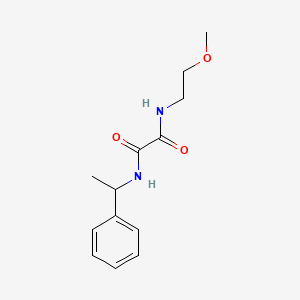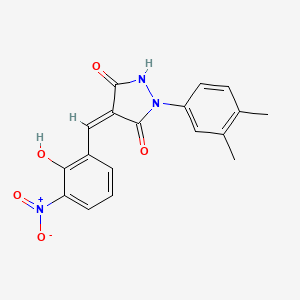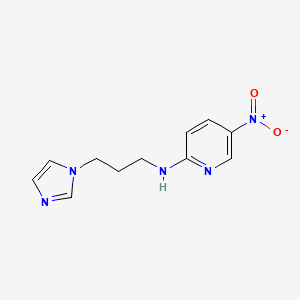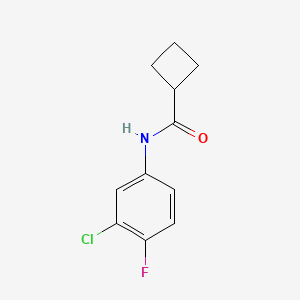![molecular formula C20H37N3O B5192814 N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B5192814.png)
N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound with a molecular formula of C19H34N2O. This compound is characterized by its multiple dimethylamino groups and a methoxy-substituted aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(dimethylamino)propylamine and 4-methoxy-2,3-dimethylbenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction parameters, ensuring consistent product quality.
Efficient Purification: Implementing efficient purification methods, such as distillation or crystallization, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups facilitate binding to active sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including enzyme inhibition or activation, and alterations in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar structural features but lacking the aromatic ring.
N,N-dimethylaminopropylamine: Another related compound with fewer substituents on the aromatic ring.
Uniqueness
N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is unique due to its combination of multiple dimethylamino groups and a methoxy-substituted aromatic ring. This structural complexity enhances its reactivity and versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O/c1-17-18(2)20(24-7)11-10-19(17)16-23(14-8-12-21(3)4)15-9-13-22(5)6/h10-11H,8-9,12-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGTFIHRHEAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN(CCCN(C)C)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-nitrophenoxy)-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5192733.png)

![1,1,1-trichloro-3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B5192739.png)


![N-benzyl-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5192775.png)
![1-(4-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5192791.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5192793.png)

![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5192803.png)
![2-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5192807.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methyl-1,4-diazepane](/img/structure/B5192821.png)
